molecular formula C7H13BrO2 B8303268 2-(2-Bromopropyl)-1,3-dioxane

2-(2-Bromopropyl)-1,3-dioxane

Cat. No.: B8303268
M. Wt: 209.08 g/mol
InChI Key: QFMGEWSBPMLVLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Bromopropyl)-1,3-dioxane (CAS RN: 106334-26-3) is a valuable bifunctional synthetic intermediate in organic chemistry and pharmaceutical research. This compound features a bromine atom, which serves as an excellent leaving group, and a 1,3-dioxane ring, a common protecting group for carbonyls. The primary research value of this compound lies in its dual reactivity. The bromine moiety enables facile nucleophilic substitution reactions (S_N2), allowing researchers to introduce a 2-(1,3-dioxane) functional handle onto various molecular scaffolds by reacting with nucleophiles such as amines, azides, or alkoxides . Concurrently, the 1,3-dioxane ring can be selectively hydrolyzed under mild acidic conditions to reveal an aldehyde functionality, providing a orthogonal strategy for chain elongation and molecular diversification . This makes it particularly useful in multi-step synthesis for constructing complex molecules, including active pharmaceutical ingredients (APIs) and novel materials. Its mechanism of action involves acting as an alkylating agent in substitution reactions and as a masked aldehyde equivalent. This product is intended for research use only and is not approved for human or veterinary diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H13BrO2

Molecular Weight

209.08 g/mol

IUPAC Name

2-(2-bromopropyl)-1,3-dioxane

InChI

InChI=1S/C7H13BrO2/c1-6(8)5-7-9-3-2-4-10-7/h6-7H,2-5H2,1H3

InChI Key

QFMGEWSBPMLVLO-UHFFFAOYSA-N

Canonical SMILES

CC(CC1OCCCO1)Br

Origin of Product

United States

Synthetic Methodologies for 2 2 Bromopropyl 1,3 Dioxane

Direct Bromination Strategies for Substituted 1,3-Dioxanes

Regioselective and Diastereoselective Bromination Processes on Alkyl Side Chains

The regioselectivity of bromination on an alkyl side chain, such as the propyl group in 2-propyl-1,3-dioxane (B8799542), is a critical consideration. The reaction of bromine with such substrates can be influenced by the presence of catalysts and the reaction conditions. For instance, studies on the bromination of cyclic acetals have been conducted to understand the influence of the heterocycle's position on the stereoselectivity of the halogenation reaction. researchgate.net NMR spectroscopy is a key tool for investigating the stereochemistry of the resulting chiral brominated 1,3-dioxane (B1201747) derivatives. researchgate.netresearchgate.net

In related systems, such as aralkyl ketones, the choice of catalyst and solvent can direct the bromination to either the alkyl side chain (α-bromination) or the aromatic ring. nih.gov For example, using N-bromosuccinimide (NBS) with acidic aluminum oxide in methanol (B129727) favors α-bromination. nih.gov This suggests that similar catalytic systems could be explored to achieve regioselective bromination on the propyl side chain of 2-propyl-1,3-dioxane to yield the desired 2-(2-bromopropyl)-1,3-dioxane. The process would involve the selective substitution of a hydrogen atom at the second carbon of the propyl group.

Radical Bromination Approaches for Formation of the Bromopropyl Moiety

Radical bromination presents a viable pathway for introducing bromine onto the alkyl side chain. This method typically employs a radical initiator and a bromine source like N-bromosuccinimide (NBS). The reaction proceeds via a radical chain mechanism where a bromine radical abstracts a hydrogen atom. In the case of a propyl side chain, the stability of the potential secondary radical at the C2 position is greater than that of the primary radical at the C3 position, which would favor the formation of this compound. libretexts.orgyoutube.com

The general mechanism for radical bromination involves three stages: initiation, propagation, and termination. Light or a radical initiator like azobisisobutyronitrile (AIBN) can initiate the reaction by generating bromine radicals. These radicals then abstract a hydrogen atom from the propyl chain, preferentially from the secondary carbon due to the lower bond dissociation energy of a secondary C-H bond compared to a primary one. libretexts.org The resulting alkyl radical then reacts with a bromine molecule (Br₂) or another bromine source to form the brominated product and a new bromine radical, which continues the chain reaction. libretexts.org

Table 1: Comparison of Potential Radical Bromination Conditions

Parameter Condition 1 Condition 2
Brominating Agent N-Bromosuccinimide (NBS) Molecular Bromine (Br₂)
Initiator Light (hν) or AIBN Light (hν)
Solvent Carbon tetrachloride (CCl₄) Non-polar solvent

| Selectivity | Generally high for allylic and benzylic positions; favors more substituted positions. libretexts.org | Less selective than NBS, can lead to multiple products. youtube.com |

Influence of Substrate Stereochemistry on Asymmetric Induction during Bromination

The stereochemistry of the starting 1,3-dioxane can significantly influence the outcome of the bromination reaction. Chiral 1,3-dioxanes can induce diastereotopicity in the homomorphic groups of the molecule, which is observable by NMR and can affect the stereochemical course of the reaction. researchgate.netresearchgate.net When a chiral center already exists in the 2-propyl-1,3-dioxane substrate (for example, if derived from a chiral diol), the bromination at the C2 position of the propyl chain will generate a new stereocenter. This can lead to the formation of diastereomers. The inherent chirality of the starting material can direct the approach of the bromine radical, potentially leading to a diastereoselective outcome where one diastereomer is formed in excess. The study of such diastereoselective reactions is crucial for the synthesis of stereochemically pure compounds. researchgate.net

De Novo Synthesis of the 1,3-Dioxane Ring System Incorporating a Brominated Moiety

An alternative to direct bromination is the construction of the 1,3-dioxane ring from precursors that already contain the necessary bromopropyl fragment. This approach avoids potential issues with regioselectivity and side reactions on the dioxane ring itself.

Cyclization Reactions Utilizing Brominated Precursors for 1,3-Dioxane Formation

The reaction typically requires an acid catalyst and a method for removing the water formed during the reaction to drive the equilibrium towards the product side. organic-chemistry.org

Acid-Catalyzed Condensation Routes to Substituted 1,3-Dioxanes

The formation of 1,3-dioxanes from carbonyl compounds and 1,3-diols is a classic acid-catalyzed condensation reaction. organic-chemistry.org In the context of synthesizing this compound, the key precursors would be 3-bromobutanal and 1,3-propanediol (B51772).

The reaction is typically performed in a non-polar solvent like toluene, with a catalytic amount of a strong acid such as p-toluenesulfonic acid (p-TsOH). organic-chemistry.orggoogle.com The use of a Dean-Stark apparatus is common to azeotropically remove water and shift the reaction equilibrium towards the formation of the dioxane. organic-chemistry.org Other Lewis acids like zirconium tetrachloride (ZrCl₄) have also been shown to be effective catalysts for acetalization. organic-chemistry.org

Table 2: Typical Conditions for Acid-Catalyzed Dioxane Formation

Component Role Example
Carbonyl Precursor Provides the C2 and side chain of the dioxane 3-Bromobutanal
Diol Precursor Forms the O-C4-C5-C6-O backbone 1,3-Propanediol
Catalyst Protonates the carbonyl oxygen, activating it for nucleophilic attack p-Toluenesulfonic acid (p-TsOH), Sulfuric acid (H₂SO₄) google.com
Solvent Allows for azeotropic removal of water Toluene, Benzene

| Water Removal | Drives the reaction to completion | Dean-Stark trap, Molecular sieves organic-chemistry.org |

The success of this method relies on the stability of the brominated aldehyde under the acidic reaction conditions. The electron-withdrawing nature of the bromine atom might influence the reactivity of the aldehyde group.

Stereoselective Assembly of 1,3-Dioxanes with a Bromopropyl Substituent

Achieving stereocontrol in the synthesis of this compound is crucial for its application in asymmetric synthesis, where specific stereoisomers are often required. The stereochemistry can be dictated at two key positions: the C2 carbon of the dioxane ring and the chiral center within the bromopropyl substituent. Stereoselective synthesis of 1,3-dioxanes is generally accomplished through several key strategies, including the use of chiral starting materials, chiral auxiliaries, or asymmetric catalysis.

While a specific documented stereoselective synthesis for this compound is not prevalent in readily available literature, the principles can be inferred from analogous transformations. A common non-chiral synthesis involves the reaction of crotonaldehyde (B89634) with 1,3-propanediol in the presence of bromotrimethylsilane (B50905) (TMSBr) in anhydrous acetonitrile (B52724) at 0 °C. mdpi.com This method, however, produces a racemic mixture of the product.

To induce stereoselectivity, several advanced approaches can be applied, drawing from established methodologies for chiral 1,3-dioxane synthesis:

Use of Chiral Diols: One of the most direct methods for diastereoselective synthesis is the reaction of an aldehyde with a C2-symmetric chiral 1,3-diol. For instance, chiral 1,3-diphenyl-1,3-propanediol can be used to create chiral acetals. ic.ac.uk The chirality of the diol directs the facial selectivity of the acetalization, leading to a diastereomerically enriched product. The subsequent removal of the chiral auxiliary would yield the enantioenriched 1,3-dioxane.

Asymmetric Catalysis: The development of chiral catalysts has provided powerful tools for enantioselective reactions. Chiral Brønsted acids, such as chiral phosphoric acids, have been successfully employed in the asymmetric construction of 1,3-dioxanes. rsc.org These catalysts can facilitate a cascade reaction, for example, a hemiacetalization followed by an intramolecular oxy-Michael addition, to produce optically active 1,3-dioxanes. rsc.org Similarly, chiral confined imino-imidodiphosphate (iIDP) Brønsted acid catalysts have been used for the enantioselective intermolecular Prins reaction between styrenes and paraformaldehyde, yielding enantioenriched 1,3-dioxanes. nih.gov This principle could be adapted for the reaction of 3-bromobutanal with a suitable formaldehyde (B43269) equivalent.

Substrate-Controlled Reactions: The inherent chirality in a substrate can direct the stereochemical outcome of a reaction. For example, the reaction of Grignard reagents with chiral 2-keto-4-substituted-1,3-dioxanes proceeds with high diastereoselectivity, controlled by the remote substituent at the C4 position. This demonstrates that stereocenters on the dioxane ring can influence the approach of incoming reagents.

The following table summarizes various strategies for the stereoselective synthesis of substituted 1,3-dioxanes, which are applicable to the target compound.

StrategyReactants/CatalystKey PrincipleTypical OutcomeReference
Asymmetric Catalysis (Prins Reaction)Styrenes + Paraformaldehyde / Chiral iIDP Brønsted AcidEnantioselective C-C and C-O bond formation catalyzed by a chiral acid.Good yields and high enantioselectivities (e.g., up to 95:5 er). nih.gov
Asymmetric Catalysis (Cascade)Hydroxy-α,β-unsaturated Ketones / Chiral Phosphoric AcidEnantioselective hemiacetalization/intramolecular oxy-Michael addition cascade.Provides optically active 1,3-polyol motifs via dioxane intermediates. rsc.org
Chiral AuxiliaryAldehyde + Chiral 1,3-Diol (e.g., 1,3-diphenyl-1,3-propanediol)The diol acts as a chiral auxiliary, directing the formation of one diastereomer.High diastereoselectivity in the formation of the cyclic acetal (B89532). ic.ac.uk
Non-Stereoselective BaselineCrotonaldehyde + 1,3-Propanediol / TMSBrStandard acetalization with in situ generation of HBr.Produces a racemic mixture of this compound. mdpi.com

Advanced Approaches in Synthetic Efficiency and Sustainability

Modern synthetic chemistry emphasizes the development of efficient and environmentally benign methods. For the synthesis of 1,3-dioxanes, including this compound, this involves the use of green catalysts, solvent-free conditions, and one-pot procedures to improve atom economy and reduce waste.

Several advanced and sustainable methods have been reported for the general synthesis of 1,3-dioxanes:

Heterogeneous Solid Acid Catalysts: To overcome the issues associated with corrosive and difficult-to-separate liquid acid catalysts (like H₂SO₄ or p-TsOH), various solid acid catalysts have been developed. organic-chemistry.org Mesoporous materials like ZnAlMCM-41 have been shown to be highly effective and reusable catalysts for the Prins cyclization of olefins with paraformaldehyde to produce 1,3-dioxanes. rsc.org Other solid supports, such as silica (B1680970) gel functionalized with sulfonic acid (TsOH-SiO₂) or molybdenum oxide on silica (SiO₂/MoO₃), also serve as efficient and recyclable catalysts for acetalization. researchgate.netjmaterenvironsci.com

Environmentally Friendly Catalysts: Simple and inexpensive catalysts like boric acid (H₃BO₃) have been used for the condensation of ketones with malonic acid to form 1,3-dioxane-4,6-diones. heteroletters.org This method offers mild reaction conditions and the catalyst can be recycled. heteroletters.org Similarly, ammonium (B1175870) salts such as NH₄Cl and NH₄HSO₄ have been employed as low-impact, environmentally friendly acid catalysts for acetalization reactions, often in greener solvents like cyclopentyl methyl ether (CPME). rsc.org

One-Pot and Solvent-Free Reactions: One-pot syntheses that combine multiple reaction steps without isolating intermediates can significantly improve efficiency. A tandem bis-aldol reaction of ketones with paraformaldehyde in an aqueous medium, catalyzed by polystyrenesulfonic acid, provides a facile one-pot route to 1,3-dioxanes. nih.govacs.org Furthermore, solvent-free or melt reactions, such as the synthesis of 1,3-dioxane derivatives using a small amount of water as a green promoter, represent a highly sustainable approach. sioc-journal.cn

The following table details several sustainable approaches for the synthesis of 1,3-dioxanes.

MethodCatalystConditionsKey AdvantagesReference
Prins CyclizationZnAlMCM-41Liquid phase, heterogeneousEcofriendly, reusable catalyst, high selectivity. rsc.org
Condensation ReactionBoric Acid (H₃BO₃)Room temperature, low catalyst loadingMild conditions, no hazardous solvents, recyclable catalyst. heteroletters.org
Tandem Bis-Aldol ReactionPolystyrenesulfonic AcidAqueous medium, microwave-assistedOne-pot synthesis, avoids organic solvents, high yield. nih.govacs.org
AcetalizationAmmonium Salts (e.g., NH₄HSO₄)Cyclopentyl Methyl Ether (CPME) solvent, Dean-StarkLow-impact solvent, recyclable catalyst. rsc.org
Yonemitsu ReactionWater (promoter)Melt condition (solvent-free)Environmentally friendly, simple operation, mild conditions. sioc-journal.cn
AcetalizationIodine (I₂)Aprotic, neutral conditionsMild, chemoselective, tolerates acid-sensitive groups. organic-chemistry.org

Chemical Reactivity and Mechanistic Studies of 2 2 Bromopropyl 1,3 Dioxane

Reactivity at the Brominated Aliphatic Center: Nucleophilic Substitution Pathways

The primary site of reactivity on the 2-(2-bromopropyl)-1,3-dioxane molecule, outside of the acetal (B89532) group, is the carbon-bromine bond. The bromine atom is a good leaving group, being the conjugate base of a strong acid (HBr), which facilitates nucleophilic substitution reactions at the secondary carbon center. bits-pilani.ac.in The specific pathway of these substitutions, whether unimolecular (SN1) or bimolecular (SN2), is dictated by several factors, including the nature of the nucleophile, the solvent, and the steric and electronic environment of the reaction center.

As a secondary alkyl halide, this compound is susceptible to undergoing nucleophilic substitution through both SN1 and SN2 mechanisms. libretexts.org The prevailing pathway is highly dependent on the reaction conditions.

The SN2 mechanism is a single, concerted step where a nucleophile attacks the electrophilic carbon at the same time as the bromide leaving group departs. organic-chemistry.orgmasterorganicchemistry.com This process involves a backside attack, where the nucleophile approaches the carbon atom from the side opposite the carbon-bromine bond. masterorganicchemistry.com The rate of an SN2 reaction is dependent on the concentration of both the substrate and the nucleophile, following second-order kinetics. byjus.comyoutube.com Conditions that favor the SN2 pathway include the use of strong, often anionic, nucleophiles (e.g., OH⁻, RO⁻, CN⁻) and polar aprotic solvents like acetone (B3395972) or DMSO. libretexts.orgchemguide.co.uk These solvents solvate the cation but not the anionic nucleophile, enhancing its reactivity. libretexts.org

The SN1 mechanism proceeds through a two-step process. byjus.commasterorganicchemistry.com The first and rate-determining step is the spontaneous, slow ionization of the C-Br bond to form a secondary carbocation intermediate and a bromide ion. chemguide.co.ukmasterorganicchemistry.com In the second step, this carbocation is rapidly attacked by a nucleophile. byjus.com The rate of the SN1 reaction is dependent only on the concentration of the substrate, as the nucleophile is not involved in the rate-limiting step, thus following first-order kinetics. byjus.comlibretexts.org This pathway is favored by conditions that stabilize the intermediate carbocation, such as the use of polar protic solvents (e.g., water, alcohols). libretexts.orgbyjus.com These solvents can solvate both the carbocation and the leaving group. Weak nucleophiles also favor the SN1 mechanism. libretexts.orgyoutube.com

The choice between these two pathways for this compound can be directed by carefully selecting the reaction conditions.

Table 1: Comparison of SN1 and SN2 Reaction Pathways for this compound
CharacteristicSN1 MechanismSN2 Mechanism
KineticsUnimolecular (Rate = k[Substrate]) libretexts.orgBimolecular (Rate = k[Substrate][Nucleophile]) libretexts.org
MechanismTwo steps, proceeds via a carbocation intermediate byjus.commasterorganicchemistry.comOne concerted step, involves a transition state organic-chemistry.orgmasterorganicchemistry.com
Favored byWeak nucleophiles (e.g., H₂O, ROH) libretexts.orgStrong nucleophiles (e.g., CN⁻, OH⁻, OR⁻) libretexts.org
Solvent EffectsFavored by polar protic solvents (e.g., water, ethanol) byjus.comlibretexts.orgFavored by polar aprotic solvents (e.g., acetone, DMSO) libretexts.org
StereochemistryRacemization of the stereocenter organic-chemistry.orgInversion of configuration at the stereocenter organic-chemistry.orgmasterorganicchemistry.com

The stereochemical outcome of a nucleophilic substitution reaction on this compound is a direct consequence of the reaction mechanism.

In an SN2 reaction , the nucleophile must perform a "backside attack," approaching the electrophilic carbon from the side directly opposite the bromine leaving group. masterorganicchemistry.comlibretexts.org This leads to a predictable and specific stereochemical result: an inversion of configuration at the chiral center, often likened to an umbrella turning inside out in the wind. masterorganicchemistry.comlibretexts.org If the starting material is the (R)-enantiomer, the product will be the (S)-enantiomer, and vice versa. ntu.edu.sg This makes the SN2 reaction stereospecific, meaning different stereoisomers of the starting material will yield different stereoisomers of the product. libretexts.org

Conversely, the SN1 mechanism involves the formation of a planar, sp²-hybridized carbocation intermediate after the leaving group departs. organic-chemistry.org This planar intermediate can be attacked by the nucleophile from either face (top or bottom) with roughly equal probability. organic-chemistry.orgmasterorganicchemistry.com Consequently, if the reaction is performed on a single enantiomer of this compound, the SN1 pathway will lead to a mixture of both retention and inversion of configuration, resulting in a racemic or near-racemic product. organic-chemistry.org

The 1,3-dioxane (B1201747) ring has a significant influence on the reactivity at the adjacent brominated carbon through both steric and electronic effects.

Steric Influence: The 1,3-dioxane ring, which preferentially adopts a chair-like conformation, is a bulky substituent. thieme-connect.de This steric bulk impedes the backside approach of a nucleophile required for the SN2 mechanism. chemguide.co.ukwolfram.com The rate of SN2 reactions is highly sensitive to steric hindrance, with reactivity decreasing in the order of methyl > primary > secondary > tertiary alkyl halides. masterorganicchemistry.com The presence of the dioxane ring makes the secondary carbon of this compound more sterically hindered than a simpler secondary alkyl bromide (like 2-bromobutane), which would slow the rate of SN2 reactions.

Electronic Influence: The two oxygen atoms within the acetal functionality are highly electronegative. They exert a strong electron-withdrawing inductive effect (-I effect) through the sigma bonds, which decreases the electron density at the carbon bearing the bromine atom. This inductive effect would destabilize the formation of a carbocation intermediate, which is the rate-determining step of the SN1 pathway. masterorganicchemistry.com Therefore, the electronic properties of the 1,3-dioxane moiety tend to disfavor the SN1 mechanism compared to alkyl groups that are electron-donating and would stabilize a carbocation.

Transformations Involving the Cyclic Acetal Functionality

The 1,3-dioxane ring is a cyclic acetal, which serves as a protecting group for carbonyl compounds in organic synthesis. This functionality has its own characteristic reactivity, being generally stable under neutral or basic conditions but labile in the presence of acid. thieme-connect.de

Under aqueous acidic conditions, this compound will undergo hydrolysis to regenerate the parent carbonyl compound and diol. The mechanism involves several equilibrium steps:

Protonation of one of the acetal oxygen atoms by an acid catalyst (e.g., H₃O⁺).

Cleavage of the carbon-oxygen bond, leading to the opening of the dioxane ring and the formation of a resonance-stabilized oxocarbenium ion. This step is often the rate-determining step. sci-hub.se

Nucleophilic attack by a water molecule on the carbocation.

Deprotonation to yield a hemiacetal intermediate.

Further protonation and elimination of the diol (propane-1,3-diol) to yield the protonated aldehyde.

Final deprotonation to give 3-bromopropionaldehyde.

The hydrolysis of acetals is a reversible process, and the reaction is typically driven to completion by using a large excess of water. organic-chemistry.org

Transacetalization is the acid-catalyzed exchange of the alcohol component of an acetal. organic-chemistry.org When this compound is treated with a different diol or an excess of another alcohol in the presence of an acid catalyst (such as p-toluenesulfonic acid), the propane-1,3-diol component can be exchanged. nih.gov

The mechanism is analogous to that of hydrolysis. The acetal is first protonated, followed by ring-opening to form the oxocarbenium ion. This electrophilic intermediate is then intercepted by the new alcohol or diol, rather than water. Subsequent deprotonation yields the new acetal. These reactions are equilibria and can be driven toward the desired product by using the exchanging alcohol as the solvent or by removing the displaced diol (e.g., by distillation). nih.gov This process is fundamental to the use of acetals as protecting groups, allowing for their introduction and removal under specific, controlled conditions.

Ring Expansion Chemistry of Cyclic Acetal Derivatives

The structure of this compound presents the potential for intramolecular reactions, including ring expansion, facilitated by the proximity of the reactive C-Br bond to the acetal functionality. One plausible mechanism for such a transformation is through neighboring group participation (NGP) of one of the acetal oxygen atoms. This type of anchimeric assistance is a well-documented phenomenon in organic chemistry where a nearby functional group participates in a reaction, often leading to enhanced reaction rates and specific stereochemical outcomes.

In the case of this compound, the process would be initiated by the departure of the bromide ion, which is a good leaving group. The developing positive charge on the secondary carbon could then be stabilized by the intramolecular attack of one of the lone pairs of electrons from an adjacent oxygen atom of the 1,3-dioxane ring. This participation would lead to the formation of a bicyclic oxonium ion intermediate. Subsequent nucleophilic attack on this intermediate could result in a ring-expanded product, such as a substituted tetrahydropyran (B127337) derivative. The feasibility and outcome of such a reaction would be influenced by several factors, including the solvent polarity, the nature of any external nucleophiles, and the stereochemical orientation of the participating groups.

Table 1: Factors Influencing Hypothetical Ring Expansion of this compound

FactorInfluence on Ring ExpansionRationale
Solvent Polarity Increased polarity may favor the formation of the oxonium ion intermediate.Polar solvents can stabilize charged intermediates, facilitating the departure of the bromide ion.
Nucleophilicity of Solvent/Additive Weakly nucleophilic conditions are preferred to allow for intramolecular cyclization over direct substitution.Highly nucleophilic species may directly attack the carbon bearing the bromine, leading to substitution products.
Temperature Higher temperatures may be required to overcome the activation energy for the formation of the bicyclic oxonium ion.Intramolecular reactions often require thermal energy to proceed at a reasonable rate.
Stereochemistry The relative orientation of the bromopropyl group and the dioxane ring will affect the feasibility of the oxygen's lone pair attack.A favorable conformation is necessary for effective orbital overlap between the oxygen lone pair and the developing carbocation.

Elimination Reactions Leading to Unsaturated Derivatives

The presence of a bromine atom on the propyl chain of this compound allows for the possibility of elimination reactions to form unsaturated derivatives. Dehydrobromination, the removal of a hydrogen atom and a bromine atom from adjacent carbons, is a common reaction of alkyl halides when treated with a base.

Depending on which β-hydrogen is removed, two possible alkene products can be formed: 2-(prop-1-en-2-yl)-1,3-dioxane and 2-(prop-1-en-1-yl)-1,3-dioxane. The regioselectivity of this elimination reaction is largely influenced by the nature of the base used.

According to Zaitsev's rule, when using a small, strong base such as sodium ethoxide, the more substituted, and therefore more stable, alkene is the major product. In this case, that would be the internal alkene, 2-(prop-1-en-1-yl)-1,3-dioxane.

Conversely, the use of a sterically hindered, bulky base, such as potassium tert-butoxide, favors the formation of the less substituted alkene, a principle known as the Hofmann rule. The steric bulk of the base makes it difficult to access the more sterically hindered internal proton, leading to the preferential abstraction of a proton from the terminal methyl group. This would result in the formation of the terminal alkene, 2-(prop-1-en-2-yl)-1,3-dioxane, as the major product. The stereochemistry of the E2 elimination also requires an anti-periplanar arrangement of the proton to be removed and the leaving group.

Table 3: Predicted Products of Elimination Reactions of this compound

BaseBase TypePredicted Major ProductGoverning Rule
Sodium ethoxide (NaOEt) Small, strong2-(prop-1-en-1-yl)-1,3-dioxaneZaitsev's Rule
Potassium tert-butoxide (t-BuOK) Bulky, strong2-(prop-1-en-2-yl)-1,3-dioxaneHofmann's Rule

Radical Reactions and Their Synthetic Implications

The carbon-bromine bond in this compound is susceptible to homolytic cleavage, making it a suitable precursor for radical-mediated reactions. The generation of a carbon-centered radical at the 2-position of the propyl chain opens up possibilities for various synthetic transformations, most notably intramolecular cyclization.

A common method for generating radicals from alkyl halides involves the use of a radical initiator, such as azobisisobutyronitrile (AIBN), in the presence of a radical chain carrier like tributyltin hydride (Bu₃SnH). The tributyltin radical abstracts the bromine atom to form a secondary alkyl radical. This radical can then undergo an intramolecular cyclization by attacking one of the oxygen atoms of the 1,3-dioxane ring, although this is less common, or more likely, if an unsaturated moiety were present elsewhere in the molecule.

A more plausible and synthetically useful radical reaction for a saturated bromoacetal like this compound is an atom transfer radical cyclization (ATRC), provided there is a suitable radical acceptor within the molecule. In the absence of an internal acceptor, intermolecular reactions or simple reduction would prevail.

However, a synthetically valuable transformation would be the radical cyclization onto an external acceptor or a modification of the substrate to include an unsaturated tether. For instance, if the dioxane were substituted with an allyl group, a 5-exo-trig radical cyclization would be a highly favored process. In the context of the parent compound, a hypothetical radical cyclization could be envisioned where the initially formed radical undergoes an intramolecular hydrogen atom transfer (1,5-HAT) from one of the methylene (B1212753) groups of the dioxane ring, leading to a rearranged radical. This new radical could then potentially undergo further reactions.

More direct and well-precedented is the radical cyclization of bromo acetals onto a tethered alkene or alkyne. This powerful synthetic strategy allows for the construction of bicyclic and polycyclic systems. For this compound, a modification to include an unsaturated group would be necessary to exploit this reactivity.

Table 4: Potential Radical Reactions and Synthetic Implications for this compound Derivatives

Reaction TypeReagentsPotential IntermediateSynthetic Application
Reductive Dehalogenation Bu₃SnH, AIBNSecondary alkyl radicalSynthesis of 2-propyl-1,3-dioxane (B8799542)
Atom Transfer Radical Cyclization (with internal acceptor) Transition metal catalyst (e.g., Cu(I))Secondary alkyl radicalFormation of bicyclic acetal systems
Intermolecular Radical Addition Alkene, AIBN, Bu₃SnHSecondary alkyl radicalCarbon-carbon bond formation

Stereochemical and Conformational Analysis of 2 2 Bromopropyl 1,3 Dioxane

Conformational Preferences of the 1,3-Dioxane (B1201747) Ring System with Substituents

The 1,3-dioxane ring typically adopts a chair conformation, which is more stable than the boat or twist-boat forms. thieme-connect.de This preference is influenced by the shorter C-O bond lengths compared to C-C bonds, leading to more pronounced diaxial interactions. thieme-connect.de Consequently, substituents at the C2 position generally favor an equatorial orientation to minimize these steric clashes. thieme-connect.de

For 2-substituted 1,3-dioxanes, the conformational equilibrium is a balance between steric hindrance and stereoelectronic effects. In the case of 2-methyl-1,3-dioxane, the equatorial conformer is significantly favored due to the substantial 1,3-diaxial interactions the axial methyl group would experience. scribd.com The presence of a larger substituent, such as a 2-bromopropyl group, would be expected to further shift the equilibrium towards the equatorial conformation to alleviate steric strain.

However, the nature of the substituent at C2 can also introduce stabilizing stereoelectronic interactions, such as the anomeric effect, which can favor the axial position for electronegative substituents. acs.orgrsc.org This effect arises from the interaction between the lone pair electrons of the ring oxygens and the antibonding orbital of the axial C2-substituent bond. acs.org

Diastereoselective Control in Synthesis and Reaction Pathways

The stereochemistry of the 2-(2-bromopropyl)-1,3-dioxane can be controlled during its synthesis, which often involves the reaction of an aldehyde or ketone with a 1,3-diol. thieme-connect.de The formation of substituted 1,3-dioxolanes, a related five-membered ring system, has been shown to proceed with high diastereoselectivity. mdpi.com This stereocontrol is often dictated by the generation of a 1,3-dioxolan-2-yl cation intermediate, followed by stereoselective trapping by a nucleophile. mdpi.com A similar mechanistic consideration can be applied to the synthesis of 2-substituted 1,3-dioxanes, where the approach of the nucleophile to the oxocarbenium ion intermediate determines the final stereochemistry.

The stereoselectivity in these reactions can be influenced by steric effects of the reactants and the stability of the transition states. mdpi.comresearchgate.net For instance, the synthesis of cis and trans tricyclic monothioacetals and dithioacetals demonstrates that the cis isomers are the kinetically favored products, a result attributed to stereoelectronic principles. researchgate.net

Enantioselective Approaches to Chiral this compound Derivatives

The synthesis of enantiomerically pure this compound derivatives can be achieved through various asymmetric strategies. One common approach is the use of chiral auxiliaries, which are temporarily attached to the molecule to direct the stereochemical outcome of a reaction. researchgate.netsigmaaldrich.com These auxiliaries, often derived from readily available natural sources, create a chiral environment that favors the formation of one diastereomer over the other. researchgate.net After the desired stereocenter is established, the auxiliary can be removed. sigmaaldrich.com

Catalytic asymmetric synthesis offers another powerful method for accessing chiral 1,3-dioxane derivatives. For example, Rh-catalyzed asymmetric hydrogenation of benzo[b] acs.orgacs.orgdioxine derivatives has been successfully employed to prepare chiral 2-substituted 2,3-dihydrobenzo acs.orgacs.orgdioxane derivatives with high yields and excellent enantioselectivities. acs.orgnih.gov Similarly, a catalytic asymmetric intermolecular Prins reaction has been developed to form 1,3-dioxanes from styrenes and paraformaldehyde using confined Brønsted acid catalysts. acs.orgmpg.deorganic-chemistry.org Such methods could potentially be adapted for the enantioselective synthesis of this compound.

Table 1: Examples of Chiral Auxiliaries Used in Asymmetric Synthesis

Chiral Auxiliary Type of Reaction
Ephedrine derivatives Asymmetric alkylations, aldol (B89426) reactions
Oxazolidinone derivatives Asymmetric alkylations, aldol reactions, Diels-Alder reactions
Sulfur-based chiral auxiliaries Various asymmetric transformations
(S)-(-)-1-Phenylethylamine Resolution of racemates
(R)-(+)-2-Methyl-2-propanesulfinamide Asymmetric synthesis

This table provides examples of common chiral auxiliaries and their applications in asymmetric synthesis. researchgate.netsigmaaldrich.com

Influence of the Bromopropyl Substituent on Ring Inversion Barriers and Equilibria

The 1,3-dioxane ring is not static and undergoes ring inversion between two chair conformations. The energy barrier for this inversion is influenced by the substituents on the ring. scribd.comnih.gov Molecular dynamics simulations have shown a correlation between the simulation temperature and the rate of chair-chair interconversions, which is related to the ring inversion barrier. nih.gov

For 5-substituted 1,3-dioxanes, quantum-chemical studies have identified two pathways for the conformational isomerization between equatorial and axial chair conformers and have estimated the potential barriers for this process. researchgate.net The presence of the 2-bromopropyl group at the C2 position of the 1,3-dioxane ring will impact the ring inversion barrier. The bulky nature of the bromopropyl group would likely increase the energy of the transition state for ring inversion, thus increasing the barrier height.

Furthermore, the conformational equilibrium will be strongly influenced by the bromopropyl substituent. Due to significant 1,3-diaxial interactions, the conformation where the 2-bromopropyl group is in the axial position will be highly disfavored. Low-temperature NMR experiments on related systems, such as cis-2-halocyclohexylamines, have shown that the equilibrium strongly favors the conformer with the bulky substituent in the equatorial position. beilstein-journals.org

Investigation of Anomeric Effects and Related Stereoelectronic Phenomena

The anomeric effect is a key stereoelectronic phenomenon that describes the tendency of an electronegative substituent at the anomeric carbon (C2 in 1,3-dioxanes) to occupy the axial position, despite potential steric hindrance. rsc.orgbasna.ir This effect is often explained by a stabilizing interaction between a lone pair on the ring oxygen and the antibonding σ* orbital of the C-X bond (where X is the electronegative substituent). acs.org

For 2-halo-1,3-dioxanes, including those with chloro and bromo substituents, theoretical calculations have shown a preference for the axial conformation. tandfonline.com The stability of the axial conformer in 2-substituted oxanes and 1,3-dioxanes with electron-withdrawing substituents like halogens has been attributed to the formation of a five-membered C-H/n hydrogen bond. nih.gov The difference in Gibbs free energy between the equatorial and axial conformers (ΔGeq-ax) has been found to increase from Z=OCH3 to F, Cl, and then to Br. nih.gov

The hydrolysis of acetals and ketals is also controlled by powerful stereoelectronic effects. cdnsciencepub.comcdnsciencepub.com The orientation of lone pairs on the oxygen atoms plays a crucial role in the cleavage of the acetal (B89532) linkage. ulaval.ca These stereoelectronic principles are fundamental to understanding the reactivity of this compound.

Table 2: Calculated Gibbs Free Energy Differences (ΔGeq−ax) for 2-Halo-1,3-Dioxanes

Compound Halogen (X) ΔGeq−ax (kcal/mol)
2-Fluoro-1,3-dioxane F -
2-Chloro-1,3-dioxane Cl -
2-Bromo-1,3-dioxane Br -

This table would present calculated Gibbs free energy differences between equatorial and axial conformers for 2-halo-1,3-dioxanes, indicating the preference for the axial position. Data for this specific table was not found in the search results, but the trend of increasing axial preference from F to Cl to Br is noted. tandfonline.comnih.gov

Applications in Advanced Organic Synthesis and Materials Science

Utilization as a Versatile Chiral Building Block in Asymmetric Synthesis

Chiral building blocks are essential components in asymmetric synthesis, providing the foundational stereochemistry for the construction of enantiomerically pure molecules. Optically active 1,3-diols are particularly valuable motifs found in numerous natural products and pharmaceuticals. The 1,3-dioxane (B1201747) moiety in 2-(2-Bromopropyl)-1,3-dioxane can be derived from chiral 1,3-diols, thereby establishing the compound as a chiral building block.

The stereocenter at the 2-position of the propane (B168953) chain, bearing the bromine atom, allows for stereoselective reactions. When derived from an enantiopure 1,3-diol, the resulting chiral dioxane can direct subsequent reactions, influencing the stereochemical outcome of products. For instance, the asymmetric synthesis of complex polyketide fragments, which often contain multiple chiral centers and 1,3-diol motifs, can utilize such building blocks. The dioxane serves as a protected form of a 1,3-diol, which can be deprotected under acidic conditions later in the synthetic sequence.

The utility of chiral 1,3-dioxanes is demonstrated in organocatalytic approaches to construct libraries of useful chiral building blocks for the synthesis of bioactive compounds. researchgate.net By starting with an enantiomerically pure form of this compound, chemists can introduce new stereocenters with a high degree of control.

Table 1: Examples of Chiral 1,3-Diols Used for Dioxane Formation

Chiral 1,3-Diol PrecursorResulting Dioxane StereochemistryPotential Application
(2R,4R)-PentanediolCis-4,6-dimethyl-1,3-dioxaneSynthesis of macrolide antibiotic fragments
(2S,4S)-PentanediolCis-4,6-dimethyl-1,3-dioxaneSynthesis of enantiomeric macrolide fragments
(R)-1,3-Butanediol4-methyl-1,3-dioxaneAsymmetric synthesis of statin side chains researchgate.net
(S)-1,3-Butanediol4-methyl-1,3-dioxaneAsymmetric synthesis of chiral alcohols

Strategic Intermediate for the Construction of Complex Heterocyclic Systems

Heterocyclic compounds are of immense importance in chemistry, forming the core structures of many pharmaceuticals, agrochemicals, and materials. nih.gov The dual functionality of this compound makes it a strategic intermediate for synthesizing complex heterocyclic systems. The bromine atom serves as an electrophilic site for nucleophilic attack, while the dioxane ring can be envisioned as a masked carbonyl or diol functionality.

One common strategy involves using the bromide as a handle for alkylation reactions. For example, reaction with a primary amine could form a secondary amine, which could then undergo an intramolecular reaction, potentially after deprotection of the dioxane, to form a nitrogen-containing heterocycle like a piperidine (B6355638) or pyrrolidine (B122466) derivative.

Furthermore, conversion of the bromide to a Grignard reagent or an organolithium species via metal-halogen exchange would reverse its polarity, turning the carbon atom into a nucleophile. This nucleophilic center can then attack various electrophiles to construct carbon-carbon bonds, which is a key step in the assembly of more elaborate ring systems. This versatility allows for the synthesis of diverse heterocyclic scaffolds, including those found in natural products. organic-chemistry.org

Precursor for Diverse Molecular Architectures in Medicinal Chemistry and Natural Product Synthesis

The synthesis of natural products and medicinally relevant molecules is a major driver of organic chemistry. nih.govmdpi.combiotrop.orgnih.gov The structural features of this compound make it a valuable precursor for creating diverse molecular architectures in these areas. The 1,3-dioxane ring is a common protecting group for 1,3-diols, which are ubiquitous motifs in polyketide natural products such as macrolide antibiotics and HMG-CoA reductase inhibitors (statins). researchgate.netthieme-connect.de

A synthetic strategy might involve coupling the 2-(2-bromopropyl) side chain with another fragment and then elaborating the molecule further. The dioxane ring protects the 1,3-diol from undesired reactions during these steps. At a later stage, acidic hydrolysis can cleanly remove the dioxane to reveal the diol functionality for further transformation or as part of the final target structure. This approach has been instrumental in the total synthesis of numerous complex natural products. nih.gov

The ability to perform chemistry on the bromopropyl side chain allows for the introduction of various functional groups and the extension of the carbon skeleton, making it a versatile building block for creating libraries of compounds for drug discovery.

Role in the Development of Dynamic Covalent Networks and Recyclable Polymeric Materials

Dynamic covalent chemistry involves the formation of covalent bonds that are reversible under specific conditions, leading to materials that can adapt, self-heal, and be recycled. nih.gov Covalent adaptable networks (CANs) and vitrimers are classes of polymers that exhibit properties of both thermosets (robustness) and thermoplastics (reprocessability). The formation of acetals and ketals, such as the 1,3-dioxane ring, is a classic example of a reversible covalent reaction, often catalyzed by acid. nih.gov

While the primary role of this compound in this context is speculative, its structure lends itself to incorporation into such materials. The dioxane moiety could potentially participate in exchange reactions with other diols or carbonyls within a polymer network, providing a mechanism for dynamic bond rearrangement. The bromopropyl group could be used to anchor the molecule into a polymer backbone. For example, it could be converted into a diol or a dicarboxylic acid and then polymerized.

The development of degradable and chemically recyclable polymers is a key goal of green chemistry. rsc.org Polymers incorporating linkages like the acetal (B89532) in the 1,3-dioxane ring can be designed to degrade under specific, mild conditions (e.g., acidic pH), breaking the polymer down into its constituent monomers for recovery and reuse.

Selective Functional Group Interconversions via Bromine Manipulation

The bromine atom in this compound is a versatile functional group that can be converted into a wide array of other functionalities. This allows for the selective modification of the molecule to suit the needs of a particular synthetic route. The stability of the 1,3-dioxane ring under many reaction conditions ensures that it remains intact during these transformations.

Nucleophilic Substitution Reactions: The secondary bromide is susceptible to substitution by a variety of nucleophiles in SN2 reactions. chemguide.co.ukwolfram.com This allows for the introduction of amines, azides, thiols, cyanides, and other groups.

Formation of Organometallic Reagents: The carbon-bromine bond can be converted into a carbon-magnesium bond through reaction with magnesium metal, forming a Grignard reagent. wikipedia.orgadichemistry.comsigmaaldrich.comlibretexts.org This powerful nucleophile can then react with electrophiles such as aldehydes, ketones, and esters to form new carbon-carbon bonds.

Elimination Reactions: Treatment with a strong, non-nucleophilic base can lead to an elimination reaction, forming an alkene. The regioselectivity of this reaction would depend on the specific base and reaction conditions used.

Table 2: Key Functional Group Interconversions of this compound

Reagent(s)Transformation TypeProduct Functional Group
NaN3SN2 SubstitutionAzide
KCNSN2 SubstitutionNitrile
Mg, THFOrganometallic FormationGrignard Reagent (R-MgBr)
1. Mg, THF; 2. CO2; 3. H3O+Grignard CarboxylationCarboxylic Acid
KOtBuElimination (E2)Alkene

Advanced Spectroscopic Characterization and Computational Studies

High-Resolution Spectroscopic Methodologies for Structural and Stereochemical Elucidation

Definitive structural and stereochemical information for 2-(2-Bromopropyl)-1,3-dioxane is best achieved through the complementary techniques of Nuclear Magnetic Resonance (NMR) spectroscopy and single-crystal X-ray diffraction.

Advanced Nuclear Magnetic Resonance (NMR) Techniques (e.g., 2D NMR, NOESY, for stereochemistry and conformation)

NMR spectroscopy is a cornerstone for elucidating the molecular structure of organic compounds in solution. emerypharma.com For this compound, a full suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments would enable unambiguous assignment of all proton (¹H) and carbon (¹³C) signals and provide critical insights into the molecule's preferred conformation.

The 1D ¹H NMR spectrum would reveal the chemical environment of the protons, while the ¹³C NMR spectrum would identify the unique carbon environments. docbrown.info More advanced 2D techniques are essential for assembling the complete structural puzzle. emerypharma.com

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds. It would establish the connectivity within the bromopropyl side chain (CH₃-CHBr-CH₂) and map the relationships between protons on the 1,3-dioxane (B1201747) ring.

Heteronuclear Single Quantum Coherence (HSQC): This technique correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon based on the chemical shift of its attached proton(s).

Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals longer-range couplings between protons and carbons (over two or three bonds). This is crucial for connecting the bromopropyl substituent to the C2 position of the dioxane ring.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY is paramount for determining stereochemistry and conformation by detecting protons that are close in space, even if they are not directly bonded. mdpi.com For this compound, the 1,3-dioxane ring is expected to adopt a chair conformation. The bromopropyl group at the C2 position can be either axial or equatorial. NOESY experiments can distinguish between these possibilities by observing through-space interactions. For instance, an equatorial substituent would show NOE cross-peaks to other equatorial and adjacent axial protons, while a sterically hindered axial substituent would show strong correlations to the other axial protons at the C4 and C6 positions (a 1,3-diaxial interaction). youtube.comyoutube.com

Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound
Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Key 2D NMR Correlations (COSY, HMBC)
Dioxane C2-H~4.6 - 4.8 (t)~100 - 102COSY: C1'-H; HMBC: C4/C6, C1', C2'
Dioxane C4/C6-H (ax)~3.7 - 3.8 (m)~66 - 68COSY: C4/C6-H (eq), C5-H; HMBC: C2, C5
Dioxane C4/C6-H (eq)~4.0 - 4.2 (m)~66 - 68COSY: C4/C6-H (ax), C5-H; HMBC: C2, C5
Dioxane C5-H₂~1.3 - 2.1 (m)~25 - 27COSY: C4/C6-H; HMBC: C4/C6
Side Chain C1'-H₂~1.9 - 2.1 (m)~35 - 38COSY: C2-H, C2'-H; HMBC: C2, C2', C3'
Side Chain C2'-H~4.1 - 4.3 (m)~48 - 52COSY: C1'-H₂, C3'-H₃; HMBC: C1', C3'
Side Chain C3'-H₃~1.7 - 1.8 (d)~22 - 24COSY: C2'-H; HMBC: C1', C2'

Single-Crystal X-ray Diffraction for Solid-State Molecular Structure Determination

Single-crystal X-ray diffraction (SCXRD) offers the most definitive method for determining the three-dimensional structure of a molecule in the solid state. carleton.edu This non-destructive technique provides precise measurements of unit cell dimensions, bond lengths, bond angles, and torsion angles. mkuniversity.ac.in

For this compound, obtaining a suitable single crystal and performing SCXRD analysis would unambiguously confirm its molecular connectivity and reveal its solid-state conformation. researchgate.net The resulting crystal structure would provide high-precision data on:

The exact geometry of the 1,3-dioxane ring (e.g., chair, boat, or twist-boat).

The orientation of the 2-bromopropyl substituent (axial vs. equatorial).

The conformation of the flexible bromopropyl side chain.

Intermolecular interactions (e.g., hydrogen bonds, halogen bonds) that dictate the crystal packing arrangement.

This technique is the gold standard for absolute structural proof and provides an invaluable benchmark for validating the results of computational models. researchgate.net

Interactive Table: Expected Crystallographic Data from a Hypothetical SCXRD Analysis
ParameterExpected Value/InformationSignificance
Crystal Systeme.g., Monoclinic, OrthorhombicDescribes the symmetry of the unit cell.
Space Groupe.g., P2₁/cDefines the symmetry elements within the unit cell.
Unit Cell Dimensionsa, b, c (Å); α, β, γ (°)Defines the size and shape of the repeating unit in the crystal.
Key Bond Lengths (Å)C-O (~1.43), C-C (~1.52), C-Br (~1.94)Confirms covalent bonding and can indicate electronic effects.
Key Bond Angles (°)O-C-O (~112°), C-C-Br (~110°)Reveals the local geometry around each atom.
Key Torsion Angles (°)O1-C2-C1'-C2', C1'-C2'-C3'-BrDefines the conformation of the ring and the side chain.
Intermolecular ContactsDistances and types (e.g., van der Waals, C-H···O, C-H···Br)Explains how molecules are arranged and interact in the solid state.

Computational Chemistry for Mechanistic Insights and Molecular Properties

Computational chemistry provides a powerful theoretical framework to complement and interpret experimental data, offering deep insights into the electronic structure, stability, and dynamic behavior of molecules. mpg.de

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Profiles

Density Functional Theory (DFT) is a quantum mechanical method used to calculate the electronic structure of molecules. scispace.com It provides a balance of accuracy and computational efficiency for studying systems like this compound. nih.gov

DFT calculations can be employed to:

Optimize Geometries: Determine the lowest-energy three-dimensional structures for various possible conformers (e.g., chair with axial substituent, chair with equatorial substituent, and various twist-boat forms).

Calculate Relative Energies: Predict the thermodynamic stability of each conformer, allowing for the determination of the most probable structure. For substituted cyclohexanes and dioxanes, conformations with bulky groups in the equatorial position are generally more stable due to the avoidance of unfavorable 1,3-diaxial steric interactions. libretexts.orglibretexts.org

Predict Spectroscopic Properties: Calculate NMR chemical shifts and vibrational frequencies, which can be directly compared with experimental data to confirm structural assignments.

Analyze Electronic Properties: Investigate the electronic structure by mapping the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The distribution and energies of these frontier orbitals provide insights into the molecule's reactivity, identifying potential sites for nucleophilic or electrophilic attack.

Interactive Table: Hypothetical DFT-Calculated Relative Energies of this compound Conformers
ConformerMethod/Basis SetRelative Energy (ΔE, kcal/mol)Predicted Population at 298 K (%)Notes
Chair (Equatorial Substituent)B3LYP/6-311+G(d,p)0.00~98%Thermodynamically most stable due to minimized steric strain.
Chair (Axial Substituent)B3LYP/6-311+G(d,p)~2.5 - 3.5~2%Destabilized by 1,3-diaxial interactions with axial C4/C6 hydrogens.
2,5-Twist BoatB3LYP/6-311+G(d,p)~5.0 - 6.0<0.1%A higher-energy intermediate in the ring-flipping process. researchgate.net
1,4-Twist BoatB3LYP/6-311+G(d,p)~6.0 - 7.0<0.1%Another high-energy intermediate conformation. researchgate.net

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

While DFT calculations are excellent for static, minimum-energy structures, Molecular Dynamics (MD) simulations provide a picture of how the molecule behaves over time in a realistic environment, such as in a solvent. mdpi.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing the exploration of the conformational landscape. acs.org

For this compound, MD simulations can:

Explore Conformational Space: Simulate the dynamic interconversion between different chair and boat conformations (ring flipping) and the rotation around single bonds in the bromopropyl side chain. cam.ac.uk This reveals the flexibility of the molecule and the energy barriers between different states.

Analyze Solvent Effects: By including explicit solvent molecules (e.g., water, chloroform) in the simulation, one can study how intermolecular interactions, such as hydrogen bonding to the dioxane oxygens, influence the conformational preferences of the solute.

Determine Dynamic Properties: MD can be used to calculate time-averaged properties and understand the timescales of molecular motions, providing a more complete picture of the molecule's behavior than static models alone. acs.org

Future Directions and Emerging Research Avenues

Development of More Sustainable and Atom-Economical Synthetic Routes

Future research is increasingly directed towards developing synthetic pathways for 2-(2-Bromopropyl)-1,3-dioxane that are both environmentally benign and efficient in their use of atoms. A significant driver in this area is the replacement of traditional, often hazardous, solvents with greener alternatives. Research into bio-based solvents, such as those derived from lactic acid and formaldehyde (B43269), presents a promising avenue for reducing the environmental impact of synthesis. rsc.org

Furthermore, there is a strong impetus to move away from stoichiometric reagents towards catalytic processes that minimize waste. The Prins cyclization, a reaction between an alkene and an aldehyde, offers a more atom-economical route to the 1,3-dioxane (B1201747) core compared to traditional multi-step methods. rsc.org The use of solid acid catalysts in these reactions is particularly advantageous as they are often reusable and reduce the need for corrosive liquid acids. rsc.org

Future synthetic strategies will likely focus on a combination of these approaches, potentially utilizing bio-derived starting materials in catalytic, solvent-minimized reaction conditions to produce this compound with a significantly improved sustainability profile.

Table 1: Comparison of Synthetic Approaches

Feature Traditional Synthesis Sustainable Synthesis
Starting Materials Often petroleum-based Focus on bio-derived feedstocks
Solvents Traditional organic solvents Green, bio-based solvents
Reagents Stoichiometric reagents Catalytic, reusable reagents
Waste Generation Higher Lower (improved atom economy)

| Key Reactions | Multi-step classical reactions | Prins cyclization, catalytic methods |

Exploration of Novel Catalytic Pathways for Functionalization and Transformation

The bromine atom in this compound serves as a key functional handle for a wide array of chemical transformations. Future research will undoubtedly focus on leveraging modern catalytic methods to expand its synthetic utility. Transition-metal catalysis, in particular, offers powerful tools for C-C and C-heteroatom bond formation.

For instance, palladium-catalyzed cross-coupling reactions could be employed to append a variety of substituents at the brominated position, leading to a diverse library of derivatives. Moreover, the exploration of catalytic C-H functionalization represents a frontier in organic synthesis. scispace.com This strategy could allow for the direct modification of the dioxane ring or the propyl chain, bypassing the need for pre-functionalized starting materials and thus streamlining the synthesis of complex molecules.

The development of asymmetric catalytic systems is another area of intense interest. The use of chiral catalysts could enable the enantioselective synthesis of derivatives of this compound, which is of particular importance in medicinal chemistry where stereochemistry often dictates biological activity. biosynth.com

Table 2: Potential Catalytic Transformations

Reaction Type Catalyst Potential Outcome
Cross-Coupling Palladium, Nickel C-C, C-N, C-O bond formation
C-H Functionalization Ruthenium, Rhodium Direct modification of the carbon skeleton

| Asymmetric Catalysis | Chiral Lewis Acids, Organocatalysts | Enantioselective synthesis of derivatives |

Integration into Automated Synthesis and Flow Chemistry Methodologies

The integration of this compound into automated synthesis and flow chemistry platforms is a logical step towards enhancing the efficiency, safety, and scalability of its production and derivatization. Flow chemistry, where reactions are performed in continuous-flowing streams rather than in batches, offers numerous advantages. durham.ac.ukresearchgate.netmdpi.com These include precise control over reaction parameters, improved heat and mass transfer, and the ability to safely handle hazardous intermediates.

Automated platforms can facilitate the rapid synthesis and purification of a library of compounds derived from this compound. nih.govchemrxiv.org By combining flow reactors with in-line purification techniques, such as solid-supported scavengers and catch-and-release protocols, it is possible to generate high-purity compounds in a fully automated fashion. durham.ac.uk This approach not only accelerates the discovery of new molecules with desired properties but also allows for on-demand production, which is a significant advantage in both research and industrial settings.

The development of robust and reliable flow chemistry protocols for reactions involving this compound will be a key enabler for its broader application in areas such as drug discovery and materials science.

Potential in Supramolecular Chemistry and Self-Assembly Processes

While not traditionally associated with supramolecular chemistry, the structural features of this compound suggest intriguing possibilities in this field. The 1,3-dioxane ring contains two oxygen atoms that can act as hydrogen bond acceptors, while the bromopropyl group provides a reactive handle for introducing other functionalities capable of non-covalent interactions.

Through judicious chemical modification, this compound could be converted into building blocks for the construction of complex, self-assembling systems. For example, the introduction of hydrogen bond donors, aromatic rings for π-π stacking, or long alkyl chains for solvophobic interactions could lead to the formation of supramolecular polymers, gels, or liquid crystals.

Furthermore, the acetal (B89532) linkage in the dioxane ring is sensitive to acidic conditions, which could be exploited to create stimuli-responsive materials. fishersci.ca For instance, a self-assembled structure could be designed to disassemble upon a change in pH, allowing for the controlled release of an encapsulated guest molecule. The exploration of these possibilities could open up new applications for derivatives of this compound in areas such as smart materials, sensing, and drug delivery.

Q & A

Q. Q1. What are the key synthetic routes for preparing 2-(2-Bromopropyl)-1,3-dioxane, and how can reaction conditions be optimized?

Methodological Answer: The compound can be synthesized via nucleophilic substitution or cyclization reactions. For example, 2-(2-Bromoethyl)-1,3-dioxane (a structural analog) was synthesized using 1,3-propanediol, acrolein, and HBr, with optimized conditions including controlled temperature (67–70°C under reduced pressure, 2.8 mm Hg) and stoichiometric ratios . Key variables for optimization include:

  • Catalyst selection : Acidic or basic conditions to promote cyclization.
  • Solvent choice : Polar aprotic solvents (e.g., THF) for better bromide displacement.
  • Purification : Distillation under vacuum to isolate the product .

Q. Q2. How can spectroscopic techniques (NMR, IR) be used to characterize this compound?

Methodological Answer:

  • NMR : The bromopropyl group exhibits distinct splitting patterns. For 2-(2-Bromoethyl)-1,3-dioxane, the 60-MHz NMR spectrum in CCl₄ shows:
    • δ 1.3 (m, 1H, CH₂), 2.1 (m, 3H, CH₂Br), 3.36 (t, 2H, OCH₂), 3.9 (m, 4H, dioxane ring), and 4.57 ppm (t, 1H, acetal proton) .
  • IR : Look for C-Br stretching (~500–600 cm⁻¹) and ether C-O-C vibrations (~1100 cm⁻¹).

Q. Q3. What safety precautions are critical when handling this compound in the laboratory?

Methodological Answer:

  • Hazard Classification : Similar brominated dioxanes (e.g., 2-(2-Bromoethyl)-1,3-dioxane) are classified under GHS07 with warnings for skin/eye irritation (H315, H319) and respiratory sensitization (H335) .
  • Mitigation : Use fume hoods, PPE (gloves, goggles), and avoid inhalation. First-aid measures include washing skin with soap/water and consulting a physician for exposure .

Advanced Research Questions

Q. Q4. How can crystallographic data for this compound derivatives be refined using SHELX software, and what challenges arise?

Methodological Answer:

  • Refinement Workflow :
    • Data Collection : Use high-resolution detectors (e.g., Stoe Image Plate systems), but note limitations (e.g., 93.7% Ewald sphere coverage at 2θ = 50°) .
    • Friedel Pair Merging : Merge 93% of pairs to reduce noise, but retain unmerged data if anomalous scattering is significant .
    • Hydrogen Placement : Place H atoms in calculated positions with isotropic displacement parameters (Uiso(H) = 1.2Ueq(C)) .
  • Challenges : Incomplete data collection and twinning require robust validation tools (e.g., PLATON) to resolve structural ambiguities .

Q. Q5. How can contradictions in spectroscopic and computational data for brominated dioxanes be resolved?

Methodological Answer:

  • Case Study : Discrepancies between experimental NMR shifts (e.g., δ 4.57 ppm for acetal protons) and DFT-calculated values may arise from solvent effects or conformational dynamics.
  • Approach :
    • Perform solvent correction (e.g., IEFPCM model for CCl₄).
    • Compare multiple conformers via molecular dynamics (MD) simulations .
    • Validate with 2D NMR (COSY, HSQC) to confirm coupling patterns .

Q. Q6. What mechanistic insights govern the reactivity of this compound in substitution reactions?

Methodological Answer:

  • SN2 vs. SN1 Pathways : The steric hindrance from the dioxane ring favors SN2 mechanisms for bromide displacement.
  • Leaving Group Stability : The bromine atom’s electronegativity and leaving ability are enhanced in polar solvents (e.g., DMF).
  • Experimental Design : Use kinetic studies (e.g., varying nucleophile concentration) and isotopic labeling (e.g., ²H NMR) to track inversion of configuration .

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